5-Ethoxy-1-tetralone

Catalog No.
S3393022
CAS No.
152148-53-3
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-1-tetralone

CAS Number

152148-53-3

Product Name

5-Ethoxy-1-tetralone

IUPAC Name

5-ethoxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

KKCBQQIIVTVJIL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1CCCC2=O

Canonical SMILES

CCOC1=CC=CC2=C1CCCC2=O

Synthesis and characterization:

5-Ethoxy-1-tetralone is an organic compound synthesized through various methods, including Friedel-Crafts acylation, Claisen condensation, and Robinson annulation reactions. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, density, and refractive index, using standard laboratory techniques [, ].

Precursor for bioactive molecules:

The primary application of 5-ethoxy-1-tetralone in scientific research lies in its use as a precursor for the synthesis of various bioactive molecules. Due to its reactive ketone and methoxy functional groups, it serves as a valuable building block for the construction of complex molecules with potential therapeutic applications.

Studies have reported the utilization of 5-ethoxy-1-tetralone in the synthesis of:

  • Cannabinoid analogs: These synthetic compounds mimic the effects of natural cannabinoids found in cannabis, offering potential for research into pain management, inflammation, and other conditions [].
  • Antimicrobial agents: Researchers have explored the development of novel antimicrobial agents derived from 5-ethoxy-1-tetralone, aiming to combat antibiotic-resistant bacteria [].
  • Antioxidant compounds: Studies suggest that specific derivatives of 5-ethoxy-1-tetralone exhibit antioxidant properties, potentially offering benefits in reducing oxidative stress and related diseases [].

Future directions:

Given its versatility as a synthetic precursor, 5-ethoxy-1-tetralone is expected to remain a valuable tool in scientific research. Ongoing exploration might involve:

  • Development of novel bioactive compounds with improved potency and selectivity for specific therapeutic targets.
  • Investigation of the underlying mechanisms of action of these derived molecules to optimize their therapeutic potential.
  • Exploration of the use of 5-ethoxy-1-tetralone in the synthesis of other functional materials with diverse applications.

5-Ethoxy-1-tetralone is an organic compound classified within the tetralone family, characterized by a unique structure that includes a tetralin ring system with an ethoxy group attached at the fifth position. This compound has the molecular formula C11H12O2C_{11}H_{12}O_2 and a molecular weight of approximately 190.24 g/mol. The presence of the ethoxy group distinguishes it from other related compounds, contributing to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, which include:

  • Oxidation: This reaction converts 5-ethoxy-1-tetralone into corresponding ketones or carboxylic acids. Common reagents for oxidation include Jones reagent or potassium permanganate.
  • Reduction: In this process, 5-ethoxy-1-tetralone can be reduced to form alcohols or alkanes, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: This involves introducing different functional groups at specific positions on the tetralin ring. Halogenation can be achieved using bromine or thionyl chloride for chlorination.

Major Products from Reactions

  • Oxidation: Produces 5-ethoxy-1-tetralone-2-carboxylic acid.
  • Reduction: Yields 5-ethoxy-1-tetralol.
  • Substitution: Results in compounds such as 5-ethoxy-1-bromo-tetralone.

Research into the biological activities of 5-ethoxy-1-tetralone indicates potential therapeutic properties. Studies have explored its interactions with various biomolecules, suggesting that it may exhibit anticancer and antimicrobial activities. The compound's mechanism of action is believed to involve modulation of oxidative stress pathways and inhibition of certain metabolic enzymes, although detailed mechanisms remain to be fully elucidated.

The synthesis of 5-ethoxy-1-tetralone can be accomplished through several methods, primarily starting from 5-methoxy-1-tetralone. The general synthetic route involves:

  • Alkylation Reaction: Treatment of 5-methoxy-1-tetralone with aluminum chloride in benzene to generate a phenolic intermediate.
  • Ethylation Step: Alkylation of this intermediate with ethyl iodide in acetone in the presence of potassium carbonate.

This two-step process allows for the efficient conversion of starting materials into 5-ethoxy-1-tetralone, optimizing yield and purity for further applications.

5-Ethoxy-1-tetralone finds diverse applications across various fields:

  • Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: Investigated for its potential biological activities, contributing to studies on drug development.
  • Medicinal Chemistry: Explored for possible therapeutic uses due to its anticancer and antimicrobial properties.
  • Industrial Use: Utilized in producing specialty chemicals and materials tailored for specific industrial applications.

Several compounds share structural similarities with 5-ethoxy-1-tetralone. Notable comparisons include:

Compound NameStructural DifferencesUnique Properties
5-Methoxy-1-tetraloneMethoxy group instead of ethoxyDifferent reactivity profile
6-Methoxy-1-tetraloneMethoxy group at the sixth positionVariations in biological activity
7-Ethoxy-1-tetraloneEthoxy group at a different positionUnique chemical behavior

Uniqueness

The unique ethoxy group in 5-ethoxy-1-tetralone imparts distinct chemical and physical properties compared to its methoxy counterparts. This uniqueness enhances its reactivity and potential applications in medicinal chemistry, making it a valuable compound for specific research endeavors .

XLogP3

2.8

Dates

Modify: 2024-04-14

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